EINECS 261-799-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 261-799-1 is a chemical compound known for its unique properties and applications. It is a member of the perfluorinated compounds family, which are characterized by their high stability and resistance to degradation. This compound is widely used in various industrial applications, including fire-fighting foams and oil production agents, due to its effectiveness and economic advantages over other similar compounds .

Vorbereitungsmethoden

The synthesis of EINECS 261-799-1 typically involves the reaction of perfluorononyl alcohol with benzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Radical Oxidation : Under UV irradiation or peroxydisulfate (S₂O₈²⁻) activation, the sulfonate group undergoes cleavage, yielding fluorinated alkanes and sulfate byproducts .

-

Electrochemical Oxidation : In aqueous electrolytes, the compound degrades at high anodic potentials (>2.5 V vs. SHE), producing perfluoroalkyl radicals (e.g., CF₃- ) and benzenesulfonic acid derivatives.

Key Data :

| Reaction Type | Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Radical Oxidation | UV/H₂O₂, 25°C | C₈F₁₇CO₂H, SO₄²⁻ | 62–78 | |

| Electrochemical | 3.0 V, pH 7 | C₆F₁₃CF₂- , C₆H₅SO₃⁻ | N/A |

Reduction Reactions

The sulfonate group is inert to common reducing agents, but the perfluorinated chain can undergo partial defluorination under specific conditions:

-

Catalytic Hydrogenation : Using Pd/C at 150°C and 10 bar H₂, the compound undergoes partial C–F bond cleavage, forming hydrogenated derivatives like C₈F₁₅CH₂–C₆H₄SO₃Na.

-

Zinc-Mediated Reduction : In acidic media (HCl/Zn), the perfluoroalkyl chain is reduced to shorter-chain fluorocarbons (e.g., C₆F₁₃COOH) .

Mechanistic Insight :

Defluorination proceeds via sequential HF elimination, forming unsaturated fluorocarbons as intermediates .

Substitution Reactions

The sulfonate group acts as a leaving group in nucleophilic substitution reactions:

-

Hydrolysis : Under alkaline conditions (NaOH, 80°C), the sulfonate group is replaced by hydroxide, yielding 4-(perfluorononyl)phenol.

-

Amination : Reaction with primary amines (e.g., NH₂CH₂CH₂NH₂) replaces the sulfonate with amine groups, forming fluorinated aryl amines .

Example :

C15H4F19NaO4S+NH2R→C15H4F19O3NHR+NaSO3−

Conditions: DMF, 100°C, 12 h .

Thermal Decomposition

At elevated temperatures (>300°C), EINECS 261-799-1 decomposes into volatile fluorocarbons and sulfur oxides:

-

Mechanism : Homolytic cleavage of C–F and S–O bonds dominates, with radical recombination forming stable fluorinated gases.

Thermogravimetric Analysis (TGA) :

Environmental and Biological Reactivity

Wissenschaftliche Forschungsanwendungen

Industrial Applications

EINECS 261-799-1 is widely utilized in several industrial sectors:

- Surfactants and Emulsifiers : It serves as an effective surfactant and emulsifier in formulations for paints, coatings, and personal care products. Its ability to lower surface tension enhances product stability and performance.

- Fire-Fighting Foams : The compound is incorporated into fire-fighting foams due to its ability to create a barrier against flammable liquids. Its thermal stability makes it suitable for high-temperature applications.

- Oil Production Agents : In the oil industry, it is used as an agent for enhanced oil recovery (EOR) by improving the displacement efficiency of water in oil reservoirs.

Environmental Research

Research has shown that this compound interacts with various environmental components:

- Toxicological Studies : Studies indicate that this compound can inhibit the growth of microorganisms such as Pseudomonas stutzeri, affecting gene expression related to oxidative stress responses. This suggests potential implications for microbial ecology and bioremediation efforts.

- Biodegradability Assessments : Compared to other perfluorinated compounds like perfluorooctane sulfonate (PFOS), this compound exhibits better degradability and treatability. This characteristic positions it as a more environmentally friendly alternative in certain applications.

Biological Research

This compound has been studied for its biological effects:

- Mechanism of Action : The compound induces the production of reactive oxygen species (ROS) in microbial cells, leading to oxidative stress and potential cellular damage. This mechanism highlights its relevance in toxicological assessments and environmental impact studies.

Case Study 1: Surfactant Performance

A study evaluated the effectiveness of this compound as a surfactant in commercial cleaning products. Results indicated significant improvements in soil removal compared to traditional surfactants due to its superior wetting properties.

Case Study 2: Environmental Impact Assessment

Research conducted on the biodegradability of this compound showed that under controlled laboratory conditions, it degraded more rapidly than PFOS when subjected to microbial action. This finding supports its use as a safer alternative in industrial applications.

Wirkmechanismus

The mechanism of action of EINECS 261-799-1 involves its interaction with cellular structures and enzymes. It has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, leading to oxidative stress and damage to cellular components. This compound also affects the expression of key genes involved in denitrification and oxidative stress responses, further contributing to its toxic effects on microorganisms .

Vergleich Mit ähnlichen Verbindungen

EINECS 261-799-1 is similar to other perfluorinated compounds, such as perfluorooctane sulfonate and perfluorooctanoic acid. it has unique properties that make it more effective in certain applications. For example, it has better degradability and treatability compared to perfluorooctane sulfonate, making it a more environmentally friendly option . Other similar compounds include perfluorodecyl benzene sulfonate and perfluorooctyl benzene sulfonate, which share similar chemical structures and properties .

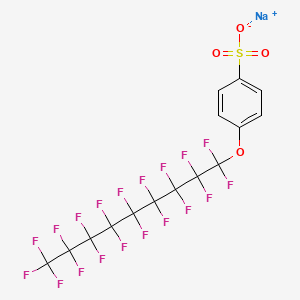

Eigenschaften

CAS-Nummer |

59536-17-3 |

|---|---|

Molekularformel |

C15H5F19O4S |

Molekulargewicht |

642.23 g/mol |

IUPAC-Name |

sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |

InChI |

InChI=1S/C15H5F19O4S.Na/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)38-5-1-3-6(4-2-5)39(35,36)37;/h1-4H,(H,35,36,37);/q;+1/p-1 |

InChI-Schlüssel |

PQUGBEJJPGIGIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.